Tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate is an organic compound with the molecular formula C17H20F3NO3 and a molecular weight of 343.35 g/mol . This compound is known for its unique chemical structure, which includes a piperidine ring substituted with a trifluoromethyl group and a tert-butyl ester group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate typically involves the reaction of 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylic acid with tert-butyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperidine ring can bind to various receptors or enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar compounds to tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate include:
Tert-butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate: This compound has a similar structure but with a trifluoroacetyl group instead of a trifluoromethyl group.
Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: This compound features a bromophenyl group instead of a trifluoromethyl group. The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
Tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate (CAS Number: 1354951-38-4) is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing data from various studies and sources.
- Molecular Formula : C17H20F3NO3
- Molecular Weight : 343.34 g/mol
- CAS Number : 1354951-38-4
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its effects on various biological targets, including enzyme inhibition and potential anticancer properties.
Enzyme Inhibition
Research indicates that derivatives of piperidine compounds often exhibit significant enzyme inhibition properties. For instance, studies have shown that certain piperidine derivatives can act as inhibitors for various protein kinases, which are crucial in cancer progression and cellular signaling pathways. The introduction of trifluoromethyl groups in these compounds enhances their binding affinity due to increased lipophilicity and electronic effects, potentially leading to improved pharmacological profiles .
Anticancer Activity
Recent investigations into related piperidine derivatives have demonstrated promising anticancer activities. For example, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including those derived from breast and lung cancers. The mechanism often involves the induction of apoptosis in malignant cells, suggesting that this compound may possess similar properties .
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several piperidine derivatives, including those with trifluoromethyl substitutions. The results indicated that these compounds exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting a strong potential for further development as anticancer agents .
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound A | 10 | MCF7 (Breast Cancer) |
Compound B | 15 | A549 (Lung Cancer) |
This compound | TBD | TBD |
Case Study 2: Enzyme Inhibition Studies
In another study focusing on enzyme inhibition, Tert-butyl derivatives were tested against glycogen synthase kinase 3 beta (GSK-3β), a key target in cancer therapy. The results showed that modifications to the piperidine ring significantly affected inhibitory potency, with some derivatives achieving sub-micromolar IC50 values .
Compound | Target Enzyme | IC50 (nM) |
---|---|---|
Compound C | GSK-3β | 480 |
Compound D | GSK-3β | 360 |
This compound | TBD |
Properties
IUPAC Name |
tert-butyl 3-oxo-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO3/c1-16(2,3)24-15(23)21-8-7-13(14(22)10-21)11-5-4-6-12(9-11)17(18,19)20/h4-6,9,13H,7-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIKJLZAQPHIEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=O)C1)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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